Product packaging for 7-Nitro-1-tetralone(Cat. No.:CAS No. 40353-34-2)

7-Nitro-1-tetralone

Cat. No.: B1293709
CAS No.: 40353-34-2
M. Wt: 191.18 g/mol
InChI Key: GWAQYWSNCVEJMW-UHFFFAOYSA-N
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Description

Significance of the 1-Tetralone (B52770) Scaffold in Medicinal Chemistry and Natural Products Research

The 1-tetralone scaffold, a bicyclic ketone composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a privileged structure in the development of new drugs and is found in a variety of natural products. semanticscholar.orgresearchgate.net Its unique chemical features and potential as a lead molecule in the pharmaceutical industry have garnered considerable interest. semanticscholar.org Derivatives of 1-tetralone are fundamental components in the synthesis of a wide range of pharmacologically active compounds, including those with anticancer, antifungal, and antibiotic properties. materialsciencejournal.orgeurekaselect.com

The versatility of the 1-tetralone framework allows it to serve as a building block for complex molecules. For instance, it is a precursor for the synthesis of 1-naphthol, which is used to produce the insecticide carbaryl (B1668338) and the beta-blocker propranolol. wikipedia.org Furthermore, natural products containing the 1-tetralone skeleton, such as Aristelegone A, have been utilized in traditional Chinese medicine. materialsciencejournal.orgwikipedia.org Other natural products like catalponol, isocatalponol, and various secondary metabolites isolated from fungi also feature this important structural motif. materialsciencejournal.org The broad spectrum of biological activities associated with 1-tetralone derivatives underscores their importance in medicinal chemistry. researchgate.neteurekaselect.comresearchgate.net

Overview of Nitration Strategies in Organic Synthesis

Nitration is a fundamental process in organic chemistry for introducing a nitro (NO₂) group onto a molecule. sci-hub.se This functional group is highly valuable as it can be readily converted into a wide range of other functional groups, making it a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. materialsciencejournal.orgsci-hub.se

The most common method for aromatic nitration is electrophilic aromatic substitution, which typically involves the use of a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com The conditions for nitration, such as temperature and the specific nitrating agents used, can be varied to control the position of the nitro group on the aromatic ring. materialsciencejournal.org

For the synthesis of 7-Nitro-1-tetralone, direct nitration of 1-tetralone is a common approach. However, this reaction can often lead to a mixture of isomers, including the 5-nitro and 7-nitro products, and the yields can be low. materialsciencejournal.org Researchers have explored various nitrating systems to improve the selectivity and efficiency of this transformation. These include using different acid catalysts, solvents, and reaction temperatures. materialsciencejournal.org For example, the use of fuming nitric acid at low temperatures has been shown to favor the formation of this compound. materialsciencejournal.org Alternative strategies, such as the intramolecular acylation of nitro-precursors, have also been investigated to synthesize specific nitro-tetralone isomers. materialsciencejournal.org

Recent advancements in nitration chemistry focus on developing milder and more selective methods, including enzymatic and catalytic approaches, to address the environmental concerns associated with traditional nitration techniques. acs.orgchimia.ch

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a comprehensive and scientifically accurate overview of the chemical compound this compound. This includes a detailed examination of its synthesis, chemical properties, and its role as a precursor in the preparation of other important compounds. The scope is strictly focused on the chemical aspects of this compound, providing detailed research findings and data.

Compound Information

Compound Name
This compound
1-Tetralone
1-Naphthol
5-Nitro-1-tetralone
Aristelegone A
Carbaryl
Catalponol
Isocatalponol
Propranolol
p-Nitro-γ-phenylbutyric acid
Nitric acid
Sulfuric acid
7-Amino-1-tetralone

Chemical Data for this compound

PropertyValue
Molecular Formula C₁₀H₉NO₃ avantorsciences.com
Molecular Weight 191.19 g/mol avantorsciences.com
Melting Point 103-108 °C avantorsciences.com
CAS Number 40353-34-2 avantorsciences.com
Appearance White to orange to green powder or crystals tcichemicals.com
Synonyms 3,4-Dihydro-7-nitronaphthalen-1(2H)-one avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1293709 7-Nitro-1-tetralone CAS No. 40353-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQYWSNCVEJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193345
Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40353-34-2
Record name 7-Nitro-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro-
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Synthetic Methodologies for 7 Nitro 1 Tetralone

Direct Nitration Approaches

Direct nitration of the aromatic nucleus of 1-tetralone (B52770) is a common strategy for its functionalization. materialsciencejournal.org However, these reactions are often characterized by low yields and the formation of multiple isomers. materialsciencejournal.org The choice of nitrating agent and the control of reaction parameters are crucial for selectively obtaining the desired 7-nitro isomer.

Nitration of 1-Tetralone with Mixed Acids (H2SO4/HNO3)

A frequently employed method for the nitration of 1-tetralone involves the use of a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). materialsciencejournal.orgchemicalbook.com This combination generates the highly electrophilic nitronium ion (NO2+), which is the active species in the aromatic nitration reaction.

The conditions for the nitration of 1-tetralone with mixed acids are critical for achieving a successful outcome. materialsciencejournal.org Low temperatures are generally favored to control the exothermic nature of the reaction and to minimize the formation of side products. materialsciencejournal.org For instance, one procedure involves the dropwise addition of a pre-chilled mixture of fuming nitric acid and sulfuric acid to a solution of 1-tetralone while maintaining the temperature at or below 0°C. materialsciencejournal.org Another study utilized a temperature range of -15°C to ambient temperature. materialsciencejournal.org

Effective stirring is essential to ensure proper mixing of the reactants and to prevent localized overheating, which can lead to the formation of undesired byproducts. materialsciencejournal.org The concentration of the acids also plays a significant role. Concentrated or fuming nitric acid is typically used in conjunction with concentrated sulfuric acid. materialsciencejournal.orgchemicalbook.com The reaction time is another parameter that requires optimization; prolonged exposure to the acidic mixture can lead to a sharp decrease in the yield of the desired product. materialsciencejournal.org

The nitration of 1-tetralone with mixed acids typically yields a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives. materialsciencejournal.orgchemicalbook.com The directing effects of the substituents on the 1-tetralone ring influence the position of the incoming nitro group. The carbonyl group is a deactivating, meta-directing group, while the alkyl portion of the fused ring is an activating, ortho-, para-directing group. This results in the preferential formation of the 5-nitro and 7-nitro isomers.

In one reported instance, the nitration of 1-tetralone at -15°C to ambient temperature for 45 minutes resulted in a 55% yield of 7-nitro-1-tetralone and a 26% yield of the 5-nitro isomer. materialsciencejournal.org Another protocol, conducted at 0°C for one hour, yielded 77% of this compound and 16% of 5-nitro-1-tetralone. chemicalbook.com These results highlight the influence of reaction conditions on the isomer ratio.

Table 1: Isomer Distribution in the Nitration of 1-Tetralone with Mixed Acids

Reaction ConditionsThis compound Yield5-Nitro-1-tetralone YieldReference
H2SO4/HNO3, -15°C to ambient, 45 min55%26% materialsciencejournal.org
H2SO4/fuming HNO3, ≤0°C, 20 min addition, 20 min stir25% (recrystallized)Not specified materialsciencejournal.org
H2SO4/fHNO3, 0°C, 1 h77%16% chemicalbook.com

This table provides an interactive summary of the yields of the major isomers obtained under different mixed acid nitration conditions.

Isomer Distribution and Regioselectivity

Nitration with Trifluoroacetic Anhydride (B1165640) (TFAA) and Ammonium (B1175870) Nitrate (B79036)

An alternative nitrating system involves the use of trifluoroacetic anhydride (TFAA) and ammonium nitrate (NH4NO3). materialsciencejournal.orgthieme-connect.de This reagent combination is known to be effective for the nitration of aromatic compounds. phasetransfercatalysis.comnih.gov In the case of 1-tetralone, this method has been shown to produce this compound in a 58% yield. materialsciencejournal.org The reaction is typically carried out in a cooling mixture of ice and sodium chloride, using dichloromethane (B109758) (DCM) as the solvent. materialsciencejournal.org

Use of HNO3 in Acetic Acid

Nitric acid in acetic acid (AcOH) has also been utilized as a nitrating medium. materialsciencejournal.orguchile.cl While this method has been reported for the nitration of substituted 1-tetralones, such as 5-hydroxy-1-tetralone, its application to unsubstituted 1-tetralone has also been explored. materialsciencejournal.org For instance, the slow addition of fuming nitric acid to 1-tetralone below 8°C, followed by treatment with ice, reportedly afforded this compound as the exclusive product. materialsciencejournal.org

Table 2: Comparison of Different Nitrating Agents for the Synthesis of this compound

Nitrating AgentSolventTemperatureYield of this compoundReference
H2SO4/HNO3--15°C to ambient55% materialsciencejournal.org
H2SO4/fuming HNO3-≤0°C25% materialsciencejournal.org
H2SO4/fHNO3CH2SO40°C77% chemicalbook.com
TFAA/NH4NO3DichloromethaneIce/NaCl bath58% materialsciencejournal.org
Fuming HNO3-<8°CExclusive product materialsciencejournal.org

This interactive table summarizes the yields of this compound obtained using various nitrating agents and conditions.

Challenges and Limitations of Direct Nitration

Direct nitration of 1-tetralone is a common strategy for introducing a nitro group onto the aromatic ring, but it is often plagued by low yields and the formation of multiple isomers. materialsciencejournal.orgpearson.com The conditions of the nitration play a critical role in determining the position of the nitro group. materialsciencejournal.org Generally, achieving fruitful results for nitration on either the aliphatic or aromatic ring of 1-tetralone requires mild conditions, such as low temperatures and a slow rate of addition of the nitrating agent. materialsciencejournal.org

Several studies have highlighted the difficulties associated with direct nitration. For instance, using a mixture of sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at or below 0°C can produce this compound, but longer addition times or prolonged exposure to the acid can decrease the product yield. materialsciencejournal.org Even after successful nitration, the initial product is often a gummy paste that requires an overnight hardening period, and subsequent recrystallization can lead to a significant reduction in the final yield, with one report noting a yield of only 25%. materialsciencejournal.org

Another approach using a sulfuric acid and nitric acid mixture at a temperature range of -15°C to ambient conditions yielded a mixture of this compound (55% yield) and the 5-nitro isomer (26% yield). materialsciencejournal.org The use of fuming nitric acid alone, added slowly below 8°C, has been reported to produce this compound as the main product. materialsciencejournal.org Furthermore, nitration with trifluoroacetic anhydride (TFAA) and ammonium nitrate in a cooling mixture has afforded the 7-nitro isomer in a 58% yield. materialsciencejournal.org The use of alcohol as a solvent has been observed to be detrimental to the nitration product. materialsciencejournal.org

Indirect Synthetic Routes

Given the challenges of direct nitration, indirect methods for synthesizing this compound have been explored. These routes often involve the synthesis of a precursor molecule that already contains the nitro group, followed by a cyclization or oxidation step to form the desired tetralone ring system.

Intramolecular Acylation of Nitro-Precursors

A significant indirect route involves the intramolecular acylation of a nitro-substituted phenylbutyric acid derivative. This method, a type of Friedel-Crafts acylation, aims to form the six-membered ketone ring of the tetralone structure. nih.govresearchgate.net

The cyclization of 4-(4-nitrophenyl)butyric acid (also known as p-nitro-γ-phenylbutyric acid) is a key example of this approach. Heating this precursor with polyphosphoric acid (H₃PO₄) at 120-125°C has been shown to produce this compound. materialsciencejournal.orgresearchgate.net However, this particular protocol often results in the desired nitro derivative as a minor or side product, with intermolecular acylation becoming a competing reaction due to the deactivating effect of the nitro group. researchgate.net In contrast, the same conditions provide excellent yields for substrates with activating groups, such as p-methoxy-γ-phenylbutyric acid. materialsciencejournal.org

Fluorosulfonic acid (FSO₃H) has also been employed for the cyclization of nitro-precursors. For instance, the reaction of 4-(2-nitrophenyl)butyric acid with FSO₃H under refluxing conditions yielded a mixture of 5-nitro- and this compound with a combined yield of 68%. materialsciencejournal.org

A common challenge in both direct and indirect synthetic routes is the formation of isomeric products. In direct nitration of 1-tetralone, a mixture of 5-nitro- and this compound is often obtained. materialsciencejournal.org For example, nitration with H₂SO₄/HNO₃ can result in a 26% yield of the 5-nitro isomer alongside a 55% yield of the 7-nitro isomer. materialsciencejournal.org

Similarly, in the intramolecular acylation of nitro-precursors, the position of the nitro group on the starting phenylbutyric acid determines the resulting isomer. Cyclization of 4-(2-nitrophenyl)butyric acid leads to a mixture of 5-nitro- and this compound. materialsciencejournal.org The separation of these isomers often requires chromatographic techniques. chemicalbook.com

Superacids, which are much stronger than conventional mineral acids, can play a significant role in influencing the regioselectivity and yield of intramolecular acylation reactions. mdpi.comresearchgate.net While fluorosulfonic acid (FSO₃H) alone can lead to a mixture of isomers, the addition of a superacid like antimony pentafluoride (SbF₅) can enhance the formation of a specific isomer. For instance, refluxing 4-(2-nitrobenzene)butyric acid with FSO₃H in the presence of SbF₅ resulted in the exclusive formation of 5-nitro-1-tetralone in a high yield of 81%. materialsciencejournal.org This demonstrates the potential of superacids to control the regiochemical outcome of the cyclization, although in this specific case, it favored the 5-nitro isomer over the 7-nitro isomer. The use of superacids like trifluoromethanesulfonic acid has been shown to be effective in catalyzing Friedel-Crafts type cycli-acylalkylation reactions to produce tetralones. researchgate.netresearchgate.net

Formation of Isomeric Products

Oxidation of Nitro-Substituted Tetralins

Another indirect route to this compound is the oxidation of a nitro-substituted tetralin. This approach starts with the nitration of tetralin itself, which yields a mixture of 5-nitro- and 6-nitrotetralin. materialsciencejournal.org After chromatographic separation to isolate the desired nitrotetralin, an oxidation step is performed.

Data Tables

Table 1: Direct Nitration of 1-Tetralone

Nitrating Agent/Conditions Solvent Temperature Products and Yields Reference
H₂SO₄ / fuming HNO₃ - ≤0°C This compound (25% after recrystallization) materialsciencejournal.org
H₂SO₄ / HNO₃ - -15°C to ambient This compound (55%), 5-Nitro-1-tetralone (26%) materialsciencejournal.org
Fuming HNO₃ - <8°C This compound (major product) materialsciencejournal.org
TFAA / NH₄NO₃ Dichloromethane Cooling mixture This compound (58%) materialsciencejournal.org

Table 2: Indirect Synthesis of Nitro-1-tetralones

Precursor Reagent(s) Conditions Products and Yields Reference
4-(4-nitrophenyl)butyric acid H₃PO₄ 120-125°C This compound (minor product) materialsciencejournal.orgresearchgate.net
4-(2-nitrophenyl)butyric acid FSO₃H Reflux 5-Nitro-1-tetralone & this compound (68% total) materialsciencejournal.org
4-(2-nitrophenyl)butyric acid FSO₃H / SbF₅ Reflux 5-Nitro-1-tetralone (81%, exclusive product) materialsciencejournal.org
CrO3-Mediated Oxidation of 5-Nitrotetralin

A traditional method for preparing nitro-substituted 1-tetralones involves the oxidation of nitrotetralin precursors. Specifically, the CrO3-mediated oxidation of 5-nitrotetralin in the presence of acetic acid at elevated temperatures (70-80°C) for over two hours yields a mixture of nitro-1-tetralone isomers. materialsciencejournal.org This process begins with the nitration of tetralin, which produces a mixture of 5-nitro and 6-nitrotetralin. materialsciencejournal.org Chromatographic purification is then necessary to isolate the desired 5-nitrotetralin starting material. materialsciencejournal.org

The subsequent oxidation step is not regioselective and results in a mixture of 5-nitro, 6-nitro, 7-nitro, and 8-nitro-1-tetralones. materialsciencejournal.org This lack of selectivity necessitates further purification to isolate the desired this compound isomer.

Methylation of this compound

Further functionalization of this compound can be achieved through methylation, a key step in the synthesis of various derivatives.

α-Methylation using LHMDS and Methyl Iodide

The α-position of the ketone in this compound can be methylated using a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), followed by treatment with methyl iodide. nii.ac.jpresearchgate.net This reaction introduces a methyl group at the carbon adjacent to the carbonyl group, forming α-methyl tetralone derivatives. nii.ac.jp This specific methylation is a crucial step in the synthesis of certain biologically active molecules. nii.ac.jp

Green Chemistry Approaches to Tetralone Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of tetralones. These "green" approaches often utilize photocatalysis to promote reactions under milder conditions, reducing the need for harsh reagents and minimizing waste.

Photocatalyzed Radical Fragmentation

Photocatalyzed radical fragmentation represents a novel strategy for synthesizing tetralones. This method can involve the generation of iminyl radicals from oxime esters, which then undergo further reactions. researchgate.net These protocols often rely on the oxidative generation of radicals from simple starting materials under the influence of visible light. researchgate.net While not a direct synthesis of this compound, these radical-based methods offer a platform for constructing the core tetralone structure, which could potentially be adapted for the synthesis of nitro-substituted analogs. nih.govbeilstein-journals.org

Chemical Transformations and Derivatization of 7 Nitro 1 Tetralone

Reduction Reactions

The reduction of the nitro group in 7-Nitro-1-tetralone is a key transformation, leading to the formation of 7-Amino-1-tetralone, a valuable intermediate in the synthesis of various compounds.

Nitro Group Reduction to Amino Organics (Photocatalytic Systems)

Photocatalytic systems offer an alternative, environmentally friendly approach to the reduction of nitroaromatics. These systems utilize a photosensitizer, a cocatalyst, and a sacrificial electron donor in an aqueous solution to drive the reduction. researchgate.net For example, a system composed of CdS, Ni2P, and Na2S/Na2SO3 has been shown to be highly efficient and selective for the reduction of nitro groups to amino organics. researchgate.net Another approach involves a titanium(IV) oxide photocatalyst modified with 2,3-dihydroxynaphthalene, which can convert various nitroaromatics to aminoaromatics with high yields at room temperature under visible light, while preserving other reducible groups. researchgate.net The development of efficient and selective heterogeneous photocatalytic systems for nitro reduction is an active area of research. researchgate.net

Reactions Involving the Ketone Functionality

The ketone group in this compound can also undergo various chemical transformations. One such reaction is α,α-dichlorination. When this compound is treated with commercial bleach in a methanolic solution at room temperature, it leads to the formation of 2,2-dichloro-7-nitro-1-tetralone. scielo.br Although the reaction proceeds, the presence of the electron-withdrawing nitro group results in a lower yield compared to tetralones with electron-donating substituents. scielo.br This reaction demonstrates that the ketone functionality can be selectively targeted even in the presence of the nitro group.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds and the construction of complex molecular skeletons. This compound readily participates in these reactions, particularly the Claisen-Schmidt condensation, to yield α,β-unsaturated ketones, also known as chalcones. mdpi.comresearchgate.net

In a typical Claisen-Schmidt condensation, this compound is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent. mdpi.comgrafiati.com This reaction is highly efficient, often proceeding at room temperature to produce the corresponding benzylidene tetralones in good to excellent yields. mdpi.comresearchgate.net For instance, the reaction of 6-methoxy-5-nitro-1-tetralone with various aromatic aldehydes has been shown to produce chalcones in yields ranging from 77% to 86%. mdpi.com

These chalcone (B49325) derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of various heterocyclic compounds, including pyrazolines and indazoles, which have shown potential as antiproliferative and antibacterial agents. mdpi.comresearchgate.net The general scheme for the Claisen-Schmidt condensation of a substituted 1-tetralone (B52770) is depicted below:

Scheme 1: General Claisen-Schmidt Condensation of a Substituted 1-Tetralone

A substituted 1-tetralone reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH) in ethanol (B145695) to yield a chalcone derivative.

Reactant 1Reactant 2ConditionsProductYieldReference
6-methoxy-5-nitro-1-tetraloneAromatic AldehydesNaOH, EtOH, rt, 7hChalcones (7-10)77-86% mdpi.com
1-tetraloneCinnamaldehydeBase2-(Cinnamylidene)-1-tetralone77% pnrjournal.com
1-tetraloneTerphthaldehydeBaseBis(2-benzylidene-1-tetralone)87% pnrjournal.com

Reactivity with Pyrrolidine (B122466)

This compound reacts with pyrrolidine in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to form an enamine. lookchem.com This reaction typically occurs at low temperatures (0°C) in a mixture of solvents like diethyl ether and hexane, affording the product, 1-(7-nitro-3,4-dihydro-naphthalen-1-yl)-pyrrolidine, in a high yield of approximately 90%. lookchem.com

Enamines are versatile synthetic intermediates, valued for their ability to act as nucleophiles in a variety of carbon-carbon bond-forming reactions. The enamine derived from this compound can be further functionalized, making it a key stepping stone in the synthesis of more complex nitrogen-containing compounds. The high yield and mild reaction conditions make this transformation a particularly useful tool for chemists.

Table 1: Reaction of this compound with Pyrrolidine

Reactants Reagent Solvents Temperature Product Yield Reference

Further Functionalization of the Tetralone Core

The tetralone core of this compound offers numerous possibilities for further functionalization, allowing for the introduction of a wide array of chemical moieties and the construction of diverse molecular architectures. materialsciencejournal.orgvulcanchem.com These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the resulting molecules, making the tetralone scaffold a versatile platform for drug discovery and materials science. vulcanchem.comresearchgate.net

Strategies for Introducing Diverse Functional Groups

The introduction of diverse functional groups onto the this compound framework can be achieved through a variety of synthetic strategies. The nitro group itself is a key functional handle, as it can be readily reduced to an amino group. vulcanchem.com This transformation is typically accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like iron in hydrochloric acid (Fe/HCl). vulcanchem.com The resulting aminotetralone is a crucial intermediate for the synthesis of various pharmaceuticals, including antidepressants. vulcanchem.com

The ketone functionality of the tetralone core is also a site for modification. It can undergo nucleophilic addition with Grignard reagents or condensation reactions with hydrazines to form hydrazones. vulcanchem.com Additionally, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of other substituents. For example, iodination of 1-tetralone can be achieved using iodine and an oxidizing agent, providing a handle for further cross-coupling reactions.

Ring Expansion and Rearrangement Reactions

The tetralone core can be subjected to ring expansion and rearrangement reactions to generate novel carbocyclic and heterocyclic scaffolds. orgsyn.orgtandfonline.com One of the most important rearrangement reactions of tetralones is the Beckmann rearrangement of their corresponding oximes. orgsyn.orgwikipedia.org The oxime is formed by treating the tetralone with hydroxylamine. byjus.com Subsequent treatment with an acid catalyst, such as sulfuric acid or polyphosphoric acid, induces the rearrangement to a lactam (a cyclic amide). wikipedia.org This reaction is a key step in the synthesis of various biologically active compounds, including benzazepines. researchgate.net

Another important ring expansion method is the Schmidt reaction, where the tetralone reacts with hydrazoic acid in the presence of a strong acid to yield a lactam. wikipedia.org This reaction provides an alternative route to the products of the Beckmann rearrangement. These ring expansion strategies are valuable tools for accessing seven-membered ring systems, which are present in a number of natural products and pharmaceuticals. tandfonline.com

Derivatization to Ligands and Pharmaceutical Intermediates

This compound and its derivatives are key precursors in the synthesis of a wide range of ligands and pharmaceutical intermediates. materialsciencejournal.orgmdpi.comgoogle.comnih.gov The ability to functionalize both the aromatic ring and the tetralone core allows for the creation of diverse molecular structures with specific biological targets. vulcanchem.com

Precursors for Tubulin Binding Ligands

A significant application of this compound derivatives is in the synthesis of tubulin binding ligands. materialsciencejournal.orgmdpi.com Tubulin is a crucial protein involved in cell division, and compounds that interfere with its function are potent anticancer agents. nih.gov The this compound scaffold can be elaborated into compounds that mimic the structures of known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4. nih.gov

For example, 6-methoxy-7-nitro-1-tetralone has been utilized as a precursor for the synthesis of dihydronaphthalene-based tubulin binding ligands. materialsciencejournal.orggoogle.com The synthesis often involves the reduction of the nitro group to an amine, followed by further modifications to introduce the desired pharmacophore. google.com While some of the resulting compounds have shown modest antiproliferative activity, others have demonstrated potent inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines. mdpi.comnih.gov For instance, an amino-benzosuberene analogue derived from a related seven-membered ring system, which shares structural similarities with tetralone derivatives, exhibited remarkable cytotoxicity with GI₅₀ values as low as 33 pM against an ovarian cancer cell line. nih.gov

Synthesis of Naphthalene (B1677914) Derivatives

This compound is a valuable starting material for the synthesis of various substituted naphthalene derivatives. The conversion of the tetralone ring system to a fully aromatic naphthalene core can be achieved through several methodologies, most notably via aromatization reactions involving the ketone functional group.

A significant pathway involves the transformation of this compound into 1,7-diaminonaphthalene (B3253518) derivatives. nii.ac.jpchemrxiv.org This multi-step synthesis begins with the conversion of the ketone in this compound (1) to its corresponding oxime (2). The oxime is then esterified, for example with pivaloyl chloride, to yield an ester intermediate (3). nii.ac.jpchemrxiv.org This intermediate subsequently undergoes a Palladium-catalyzed Semmler-Wolff aromatization reaction to afford 1-amino-7-nitronaphthalene (4). chemrxiv.orgnih.gov This product serves as a crucial building block for further derivatization. For instance, amidation of 4 followed by reduction of the nitro group leads to the formation of various 1,7-diaminonaphthalene derivatives. chemrxiv.org The Semmler-Wolff reaction and its modern catalytic variants provide a regioselective route to aminonaphthalenes that can be more efficient than classical electrophilic nitration methods. nih.gov

General aromatization of α-tetralones to their corresponding naphthols can also be accomplished under acidic conditions, for example, by refluxing in toluene (B28343) with p-toluenesulfonic acid (PTSA). csic.es While this method is broadly applicable, specific conditions for this compound must consider the reactivity of the nitro group.

Table 1: Intermediates in the Synthesis of Naphthalene Derivatives from this compound
Compound NameStructure NumberRole in Synthesis
This compound1Starting Material
This compound oxime2Intermediate
Oxime pivaloate ester3Semmler-Wolff Precursor
1-Amino-7-nitronaphthalene4Aromatized Intermediate

Intermediate for Dopamine (B1211576) D2/D3 Receptor Ligands

This compound is a key precursor in the synthesis of ligands targeting dopamine D2 and D3 receptors, which are significant in the study and treatment of various neurological and psychiatric disorders. nih.govchemicalbook.com The utility of this compound in this context stems from its role as a synthetic precursor to 7-amino-tetralin and its derivatives, which form the core scaffold of many potent dopamine receptor ligands. nih.govnih.gov

The critical transformation is the reduction of the nitro group of this compound to a primary amine, yielding 7-aminotetralone. This reduction can be effectively carried out via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com The resulting 7-aminotetralone can then be further modified. For example, the ketone can be reduced to a hydroxyl group, and the amino group can be N-alkylated to produce a variety of aminotetralin derivatives.

These aminotetralin scaffolds are central to the structure of numerous D2 and D3 receptor ligands. nih.govnih.gov For instance, compounds like trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (7-OH-PIPAT) have been synthesized and identified as potent D3 receptor ligands. nih.govnih.gov The synthesis of such molecules often relies on the availability of the corresponding 7-hydroxy-2-aminotetralin intermediate, which is directly accessible from this compound. The aminotetralin structure is a well-established pharmacophore for dopamine receptor agonists and antagonists. nih.govacs.org The specific substitution pattern on both the aromatic ring and the amino group is crucial for modulating the affinity and selectivity for D2 versus D3 receptor subtypes. nih.gov

Table 2: Compounds Related to Dopamine Receptor Ligand Synthesis
Compound NameRole/Significance
This compoundPrecursor to the aminotetralin scaffold
7-AminotetraloneKey intermediate after reduction of the nitro group
7-Hydroxy-2-aminotetralinIntermediate for building specific D2/D3 ligands
trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (7-OH-PIPAT)Example of a potent D3 dopamine receptor ligand
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (6,7-ADTN)Analogue class with dopamine agonist properties nih.gov

Advanced Analytical Techniques in 7 Nitro 1 Tetralone Research

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of 7-nitro-1-tetralone by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of a related compound, 7-fluoro-1-tetralone, specific chemical shifts are observed that can be correlated to the protons in the this compound structure. For instance, the aromatic protons would exhibit distinct signals, and the aliphatic protons of the cyclohexenone ring would appear as multiplets. Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom, including the carbonyl carbon and the carbons attached to the nitro group. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl (C=O) group of the ketone, typically around 1685 cm⁻¹, and the nitro (NO₂) group.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure. researchgate.net For this compound (C₁₀H₉NO₃), the expected monoisotopic mass is approximately 191.06 g/mol . uni.luthermofisher.com High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, providing additional structural information. uni.lu

Spectroscopic Data for this compound and Related Compounds
Technique Observed/Expected Features
¹H NMRAromatic and aliphatic proton signals
¹³C NMRSignals for carbonyl, aromatic, and aliphatic carbons
IR SpectroscopyStrong absorption for C=O (ketone) and NO₂ (nitro) groups
Mass SpectrometryMolecular ion peak corresponding to the molecular weight

Single Crystal X-ray Diffraction for Structural Elucidation

For a successful SC-XRD analysis, a high-quality single crystal of this compound is required. uhu-ciqso.es The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. uol.de This technique can reveal the planarity of the aromatic ring and the conformation of the cyclohexenone ring. Furthermore, it can provide insights into intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal structure. In a study of a related nickel(II) complex, irradiation of a single crystal with light induced a change in the coordination of a nitro group, which was characterized by single-crystal X-ray diffraction. researchgate.net

Crystallographic Data Parameters
Parameter Information Obtained
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell DimensionsSize and shape of the repeating unit
Bond Lengths & AnglesPrecise geometry of the molecule
Torsion AnglesConformational details of the molecule
Intermolecular InteractionsHow molecules pack in the crystal

Chromatographic Purification and Analysis (HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. researchgate.net

Column Chromatography is a fundamental purification technique. googleapis.com In the synthesis of related compounds, silica (B1680970) gel is often used as the stationary phase. ut.ac.ir A solvent system (mobile phase) is chosen to effectively separate the desired compound from impurities based on their differential adsorption to the silica gel. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic method that offers higher resolution and sensitivity for both purification and analysis. tanta.edu.eg For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. tanta.edu.eg This technique is crucial for determining the purity of a sample, often expressed as a percentage. For example, a commercially available sample of this compound is specified to be ≥98.0% pure by Gas Chromatography (GC), a similar chromatographic technique. vwr.com HPLC is also vital for post-synthesis characterization to verify structural integrity and quantify any impurities.

Chromatographic Methods for this compound
Technique Application
Column ChromatographyPreparative purification of the compound
Thin-Layer Chromatography (TLC)Rapid analysis of reaction progress and fraction purity
High-Performance Liquid Chromatography (HPLC)High-resolution analysis of purity and quantification
Gas Chromatography (GC)Analysis of purity, particularly for volatile compounds

Applications of 7 Nitro 1 Tetralone in Organic Synthesis

Building Block for Complex Organic Molecules

7-Nitro-1-tetralone is frequently utilized as a foundational building block for the synthesis of more complex organic molecules. guidechem.comresearchgate.net Its structure contains multiple reactive sites, including the ketone, the nitro group, and the aromatic ring itself, which can be targeted for various chemical transformations. lookchem.com The nitro group, in particular, is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can itself be converted into other functional groups, such as amines. materialsciencejournal.orgnih.gov

The ketone moiety can undergo reactions typical of carbonyl compounds. For instance, it can react with pyrrolidine (B122466) in the presence of titanium tetrachloride (TiCl₄) to produce 1-(7-nitro-3,4-dihydro-naphthalen-1-yl)-pyrrolidine with a high yield. lookchem.com This transformation is a key step in building more elaborate molecular architectures. The ability to selectively modify different parts of the molecule allows chemists to construct a diverse range of complex structures from this single precursor. guidechem.comresearchgate.net

Precursor for Natural Products Synthesis

The 1-tetralone (B52770) scaffold is fundamental to the structure of numerous natural products. materialsciencejournal.orgresearchgate.net Derivatives of 1-tetralone are key starting materials in the synthesis of these biologically significant molecules. researchgate.net For example, 4,7-dimethyl-6-methoxy-1-tetralone is the core structure of Aristelegone A, a natural product utilized in traditional Chinese medicine. materialsciencejournal.org While direct synthesis of specific natural products starting from this compound is not extensively detailed in available literature, its status as a substituted tetralone places it in a class of compounds that are recognized as valuable precursors for natural product synthesis. materialsciencejournal.orgresearchgate.net The functional groups of this compound provide synthetic handles that can be manipulated to achieve the complex structures found in nature.

Role in the Development of Therapeutically Active Compounds

Substituted tetralones have a significant history in medicinal chemistry, serving as the basis for many therapeutically functional compounds. researchgate.net The tetralone framework is a key component in various pharmaceuticals, including antibiotics and antidepressants. researchgate.net this compound, as a functionalized derivative, plays a crucial role in this field. materialsciencejournal.orgguidechem.com

This compound is widely identified as a key pharmaceutical intermediate. guidechem.comchembk.comechemi.com It serves as a starting material in multi-step syntheses of advanced drug candidates. A notable example is its use in the development of potent sulfonamide compounds that act as inhibitors of methionine aminopeptidase (B13392206) type II (MetAP2), a target for anti-angiogenesis and anticancer therapies. researchgate.net

In the synthesis of these inhibitors, commercially available this compound is the initial reactant. researchgate.net The synthetic route involves the chemical reduction of the nitro group to form 7-amino-1-tetralone. researchgate.netprepchem.com This amino derivative is then further modified through a series of reactions, including a Sandmeyer reaction to introduce a cyano group, to ultimately yield complex benzo[h]quinoline (B1196314) structures with antiproliferative properties. researchgate.net The initial nitro group is therefore essential for introducing the necessary amine functionality at the correct position on the tetralone scaffold.

Application AreaRole of this compoundResulting Compound/ClassReference
Complex Molecule SynthesisStarting material/Building Block1-(7-nitro-3,4-dihydro-naphthalen-1-yl)-pyrrolidine lookchem.com
Pharmaceutical DevelopmentPrecursor/Intermediate7-Amino-1-tetralone researchgate.netprepchem.com
Anticancer Agent SynthesisStarting material for MetAP2 inhibitorsSubstituted Benzo[h]quinolines researchgate.net
AgrochemistryBuilding BlockActive agrochemical ingredients (e.g., herbicides) guidechem.comnih.gov

In addition to pharmaceuticals, this compound is a building block in the synthesis of agrochemicals. guidechem.com The broader class of nitro compounds has a well-established role in agriculture, with many exhibiting activity as herbicides. nih.gov The reactivity of this compound makes it a suitable starting point for creating new compounds with potential applications in crop protection. guidechem.comlookchem.com

Safety and Handling Considerations in Research

Potential Hazards and Properties

7-Nitro-1-tetralone is a solid, appearing as a white to orange or green powder or crystal. tcichemicals.com It has a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol . avantorsciences.com The melting point of this compound is reported to be between 103°C and 109°C. tcichemicals.comavantorsciences.com

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation. tcichemicals.comtcichemicals.com Some sources also indicate that it may be harmful if swallowed. echemi.com The compound is assigned the GHS07 pictogram, and the signal word is "Warning".

The primary hazard statements associated with this compound are:

H315: Causes skin irritation. tcichemicals.comtcichemicals.com

H319: Causes serious eye irritation. tcichemicals.comtcichemicals.com

H302: Harmful if swallowed. echemi.com

It is important to note that one safety data sheet mentions that the product contains no substances which at their given concentration are considered to be hazardous to health and that no data is available for specific toxicological effects such as respiratory or skin sensitization, germ cell mutagenicity, or carcinogenicity. thermofisher.com However, another source suggests it has potential irritant and toxic properties. guidechem.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical State Solid (powder to crystal)
Appearance White to Orange to Green
Melting Point 103-109 °C

Safe Laboratory Practices

When handling this compound in a laboratory setting, it is crucial to adhere to standard safety protocols to minimize exposure and risk.

Engineering Controls:

Work should be conducted in a well-ventilated area. echemi.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Wear safety glasses with side-shields or goggles that comply with European standard EN 166. thermofisher.com

Hand Protection: Wear protective gloves. tcichemicals.comthermofisher.com It is important to inspect gloves before use and to select them based on chemical compatibility and breakthrough time. thermofisher.com

Skin and Body Protection: No specific information is available, but standard laboratory attire, including a lab coat, is recommended.

Hygiene Measures:

Wash hands thoroughly after handling the compound. tcichemicals.com

Do not eat, drink, or smoke when using this product. guidechem.com

First Aid Measures:

If on Skin: Wash with plenty of soap and water. tcichemicals.com If skin irritation occurs, seek medical advice. tcichemicals.comtcichemicals.com Contaminated clothing should be removed and washed before reuse.

If in Eyes: Rinse cautiously with water for several minutes. tcichemicals.com If contact lenses are present and easy to do, remove them and continue rinsing. tcichemicals.com If eye irritation persists, get medical advice or attention. tcichemicals.comtcichemicals.com

If Swallowed: Rinse the mouth with water. thermofisher.comguidechem.com Call a poison center or doctor if you feel unwell. guidechem.com

Storage and Disposal:

Store in a cool, dark, and well-ventilated place. tcichemicals.comechemi.com Keep the container tightly closed. thermofisher.comechemi.com The recommended storage temperature is room temperature, with a preference for below 15°C. tcichemicals.com

Disposal of the chemical should be in accordance with local, state, and federal regulations. echemi.com

Table 2: GHS Hazard and Precautionary Statements for this compound

Code Statement
Hazard Statements
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
Precautionary Statements
P264 Wash skin thoroughly after handling
P270 Do not eat, drink or smoke when using this product
P280 Wear protective gloves/eye protection/face protection
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352 IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332 + P313 If skin irritation occurs: Get medical advice/attention
P337 + P313 If eye irritation persists: Get medical advice/attention
P362 Take off contaminated clothing and wash before reuse

Q & A

Q. What are the recommended methods for synthesizing 7-Nitro-1-tetralone with high purity (>98%)?

The synthesis of this compound typically involves nitration of 1-tetralone under controlled conditions. Key steps include:

  • Nitration Protocol : Use fuming nitric acid in a sulfuric acid medium at 0–5°C to minimize side reactions. Monitor reaction progress via TLC or HPLC.
  • Purification : Recrystallization from ethanol or acetone is recommended to achieve >98% purity (GC analysis). Ensure proper characterization via melting point (105–109°C) and spectral data (IR, NMR) .
  • Safety : Adhere to GHS guidelines (H315, H319) by using PPE and fume hoods during nitration .

Q. How can solubility properties of this compound impact experimental design?

this compound is freely soluble in water, which facilitates its use in aqueous-phase reactions. However, its solubility in organic solvents (e.g., ethanol, DMSO) must be validated for specific applications:

  • Solubility Testing : Conduct phase-solubility studies at varying temperatures (15–25°C) to optimize reaction conditions.
  • Implications : Aqueous solubility enables eco-friendly protocols but may require stabilizers in acidic/basic media to prevent decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Exposure Control : Use nitrile gloves, chemical goggles, and lab coats. Implement local exhaust ventilation to limit inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Waste Disposal : Follow JIS Z 7253:2019 standards. Collect waste in approved containers and dispose via licensed facilities to comply with regional regulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra often arise from impurities or solvent effects. To address this:

  • Standardization : Use deuterated solvents (e.g., DMSO-d6) and calibrate instruments with reference compounds (e.g., TMS for NMR).
  • Comparative Analysis : Cross-validate data with literature (e.g., Reaxys-RN 1570515) and primary sources. If inconsistencies persist, repeat synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The nitro group at the 7-position activates the ketone for nucleophilic attacks via resonance and inductive effects. Key considerations:

  • Kinetic Studies : Monitor reaction rates under varying pH and temperatures to distinguish between SN1 and SN2 pathways.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density distribution and predict regioselectivity .

Q. How can researchers design experiments to address gaps in physicochemical data (e.g., viscosity, pH) for this compound?

  • pH Measurement : Prepare saturated aqueous solutions and use a calibrated pH meter. Account for temperature-dependent ionization.
  • Viscosity Analysis : Employ a capillary viscometer at 25°C. Compare results with structurally similar nitroaromatic compounds .

Q. What strategies are effective for reconciling contradictory toxicity data in existing literature?

  • Meta-Analysis : Aggregate data from RTECS, NITE, and primary studies. Apply statistical tools (e.g., ANOVA) to identify outliers.
  • In Silico Toxicology : Use QSAR models to predict acute oral toxicity (H302) and validate with in vitro assays (e.g., zebrafish embryo toxicity tests) .

Methodological Frameworks

Q. How to optimize synthetic routes for this compound while minimizing environmental impact?

  • Green Chemistry Metrics : Calculate E-factors and atom economy. Replace hazardous solvents (e.g., H2SO4) with ionic liquids or bio-based alternatives.
  • Lifecycle Assessment : Evaluate waste generation and energy consumption at each step using software like SimaPro .

Q. What experimental controls are necessary to ensure reproducibility in studies involving this compound?

  • Batch Consistency : Document lot-specific impurities (e.g., residual solvents) from suppliers.
  • Blind Trials : Include negative controls (e.g., unnitrated 1-tetralone) to isolate the nitro group’s role in reactivity .

Q. How to integrate computational and experimental data for mechanistic studies?

  • Hybrid Workflows : Combine MD simulations (e.g., GROMACS) with kinetic experiments to validate transition states.
  • Data Curation : Use platforms like SciFinder to cross-reference spectral libraries and reaction databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.